SIPI-7623
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIPI7623 is a farnesoid X receptor antagonist.
Aplicaciones Científicas De Investigación
Subheading: Antagonism of Farnesoid X Receptor Pathway
SIPI-7623, a derivative of an extract from Oriental wormwood (Artemisia capillaris), has been identified as a potential therapeutic agent for metabolic diseases such as hyperlipidemia and atherosclerosis. It functions through antagonism of the farnesoid X receptor (FXR) pathway. Research has demonstrated that this compound upregulates the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), downregulates sterol-regulatory element-binding protein 1c (SREBP-1c) in the liver, and inhibits the expression of ileal bile acid binding-protein (IBABP) in the ileum of rats. These actions result in decreased levels of cholesterol and triglycerides, both in vitro and in vivo models, including HepG2 cell models and rat and rabbit models of atherosclerosis. Furthermore, this compound has been shown to reduce the extent of atherosclerotic lesions, suggesting its utility in the treatment of hyperlipidemia and atherosclerosis (Deng et al., 2018).
Development of Novel this compound Derivatives
Subheading: Enhancing FXR Antagonism Efficacy
The development of novel nonsteroidal this compound derivatives as farnesoid X receptor (FXR) antagonists has been explored to overcome the limitations of steroidal FXR antagonists, which often exhibit low potency. These new derivatives aim to provide improved efficacy compared to this compound and other known FXR antagonists like guggulsterone. The most potent compound identified in this research, compound A-11, demonstrated an IC50 of 7.8 ± 1.1 µM, showing significantly better activity compared to the original this compound (IC50 = 40.8 ± 1.7 µM) and guggulsterone (IC50 = 45.9 ± 1.1 µM). Additionally, molecular docking studies of A-11 within the FXR's ligand-binding domain have been conducted to understand its mechanism of action (Nian et al., 2018).
Propiedades
Fórmula molecular |
C22H29NO3 |
---|---|
Peso molecular |
355.48 |
Nombre IUPAC |
N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-16-6-7-17(2)20(14-16)26-13-5-12-22(3,4)23-21(25)15-18-8-10-19(24)11-9-18/h6-11,14,24H,5,12-13,15H2,1-4H3,(H,23,25) |
Clave InChI |
ZCSRDPSZGWKZFQ-UHFFFAOYSA-N |
SMILES |
O=C(NC(CCCOC1=CC(C)=CC=C1C)(C)C)CC2=CC=C(O)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SIPI7623; SIPI-7623; SIPI 7623 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.